1,4-Dibenzhydrylpiperazine

Medicinal Chemistry Chemical Synthesis Scaffold Design

This symmetrical bis-benzhydrylpiperazine delivers the identical hydrophobic scaffold (LogP 6.06, TPSA ~6.5 Ų) essential for N-type calcium channel blocker synthesis and serves as the certified Cinnarizine EP Impurity E standard. Supplied with full EP-compliant characterization data, any substitution of this precise substitution pattern will invalidate ANDA analytical method validation or SAR study results. Gain unmatched N-type selectivity (up to 111-fold over L-type) for neuropathic pain research.

Molecular Formula C₃₀H₃₂Cl₂N₂
Molecular Weight 418.6 g/mol
CAS No. 56265-29-3
Cat. No. B141080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibenzhydrylpiperazine
CAS56265-29-3
Synonyms1,4-Bis(diphenylmethyl)piperazine Hydrochloride; 
Molecular FormulaC₃₀H₃₂Cl₂N₂
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C30H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2
InChIKeyFLOADUFBZDDTPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibenzhydrylpiperazine (CAS 56265-29-3): A Symmetrical Piperazine Derivative for Scaffold Development and Pharmaceutical Reference Standards


1,4-Dibenzhydrylpiperazine is a symmetrical piperazine derivative bearing two benzhydryl (diphenylmethyl) substituents on the 1- and 4-positions of the piperazine ring . The compound is primarily utilized as a chemical building block in the synthesis of benzhydrylpiperazine-based pharmacological agents, including N-type calcium channel blockers [1] and histamine receptor modulators [2], and serves as a recognized European Pharmacopoeia (EP) impurity standard for the calcium channel blocker cinnarizine [3].

Why 1,4-Dibenzhydrylpiperazine (56265-29-3) Cannot Be Replaced by Generic Piperazine Analogs


Substituting 1,4-dibenzhydrylpiperazine with a generic piperazine derivative or even a mono-benzhydryl analog fundamentally alters both physicochemical properties and biological recognition. The presence of two bulky, hydrophobic benzhydryl groups imparts a calculated LogP of 6.06-6.5 and a topological polar surface area (TPSA) of only ~6.5 Ų , drastically increasing lipophilicity and membrane permeability compared to mono-substituted or unsubstituted piperazines. This unique substitution pattern is essential for maintaining the integrity of N-type calcium channel blockade as demonstrated in SAR studies of the NP118809 series, where modification of the benzhydryl group abolished activity [1]. Consequently, any substitution in applications requiring this precise hydrophobic scaffold or serving as a certified cinnarizine impurity standard [2] would invalidate experimental results or regulatory compliance.

Quantitative Differentiation Evidence for 1,4-Dibenzhydrylpiperazine (56265-29-3)


Structural Divergence: Symmetrical Bis-Benzhydryl Substitution vs. Mono-Benzhydryl Analogs

1,4-Dibenzhydrylpiperazine is distinguished from the more common 1-benzhydrylpiperazine by the presence of a second benzhydryl group at the 4-position, creating a symmetrical, highly lipophilic structure. While 1-benzhydrylpiperazine possesses a single benzhydryl moiety and a free NH group in the piperazine ring, the target compound is fully substituted . This structural difference is critical for downstream synthetic utility, as the absence of a secondary amine prevents unwanted side reactions during further derivatization. Quantitative computational analysis reveals that the bis-substitution yields a calculated LogP of 6.06-6.5 and a TPSA of 6.48 Ų , whereas the mono-substituted 1-benzhydrylpiperazine would exhibit a lower LogP and higher TPSA due to the polar NH group.

Medicinal Chemistry Chemical Synthesis Scaffold Design

Regulatory Specification: Certified Cinnarizine EP Impurity E Reference Standard

1,4-Dibenzhydrylpiperazine is officially designated as Cinnarizine EP Impurity E in the European Pharmacopoeia, serving as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) in cinnarizine drug substance and product testing [1]. Its use is mandated for Abbreviated New Drug Applications (ANDAs) and commercial production to ensure batch-to-batch consistency and regulatory compliance [2]. A generic piperazine derivative lacking this precise structure would not meet the identity, purity, and characterization requirements for this specific impurity marker.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Enzymatic Inhibition Profile: Weak Dihydroorotase Inhibition vs. Therapeutic Benzhydrylpiperazines

In an in vitro enzymatic assay, 1,4-dibenzhydrylpiperazine demonstrated only weak inhibition of dihydroorotase from mouse Ehrlich ascites cells, with an IC50 of 1.00 × 10⁶ nM (1 mM) when tested at a concentration of 10 µM at pH 7.37 [1]. In contrast, therapeutic benzhydrylpiperazines such as hydroxyzine and chlorcyclizine exhibit nanomolar potency (IC50 = 19 nM and 2.3 nM, respectively) in cellular HCV entry inhibition assays [2]. This 5-6 order of magnitude difference in potency underscores that 1,4-dibenzhydrylpiperazine itself is not a potent bioactive molecule but rather a useful scaffold or synthetic intermediate.

Enzymology Drug Discovery In Vitro Pharmacology

Calcium Channel Blocker Scaffold: N-Type Selectivity of NP118809 Series

1,4-Dibenzhydrylpiperazine serves as the core scaffold for a series of potent N-type calcium channel blockers, exemplified by NP118809 (1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one). Extensive structure-activity relationship (SAR) studies have shown that modifications to the benzhydrylpiperazine core significantly impact channel selectivity. NP118809 exhibits an N-type calcium channel IC50 of 0.11 µM and is 111-fold selective over L-type channels (IC50 = 12.2 µM) . Further SAR optimization yielded compounds with N-type IC50 values as low as 10-150 nM and L-type selectivity up to nearly 1200-fold [1]. These data demonstrate that the 1,4-dibenzhydrylpiperazine scaffold is essential for achieving high N-type selectivity; removal or modification of the benzhydryl groups abolishes this profile.

Ion Channel Pharmacology Pain Research Calcium Antagonists

Histamine Receptor Modulation: Dibenzhydrylpiperazine Scaffold in H1 Antagonists

The 1,4-dibenzhydrylpiperazine scaffold is a privileged structure for histamine H1 receptor antagonism. Patent WO2009089234A2 discloses a series of substituted dibenzhydrylpiperazines as histamine receptor modulators for the treatment of nausea, emesis, vertigo, and other histamine-mediated disorders [1]. Within this class, the presence of two benzhydryl groups is essential for high-affinity receptor binding. For example, cyclizine (1-benzhydryl-4-methylpiperazine) is a clinically used H1 antagonist, while the symmetrical bis-benzhydryl scaffold provides a distinct pharmacokinetic and pharmacodynamic profile that can be further optimized through additional substitution [2].

Histamine Pharmacology Anti-Allergic Agents Motion Sickness

Optimal Research and Industrial Use Cases for 1,4-Dibenzhydrylpiperazine (CAS 56265-29-3)


Pharmaceutical Impurity Reference Standard for Cinnarizine QC

Quality control laboratories and analytical development teams use 1,4-dibenzhydrylpiperazine as Cinnarizine EP Impurity E for method development, method validation (AMV), and routine batch release testing of cinnarizine active pharmaceutical ingredient (API) and finished drug products. The compound is supplied with full characterization data compliant with European Pharmacopoeia guidelines, enabling accurate identification and quantification of this specific process-related impurity during ANDA submissions and commercial manufacturing [1].

Synthesis of Selective N-Type Calcium Channel Blockers

Medicinal chemists employ 1,4-dibenzhydrylpiperazine as a starting material for the synthesis of diphenylpiperazine-based N-type calcium channel inhibitors, such as NP118809. The symmetrical bis-benzhydryl substitution is essential for achieving high N-type selectivity (up to 111-fold over L-type channels) and nanomolar potency (IC50 10-150 nM) in optimized analogs, a profile critical for developing novel analgesics for neuropathic pain [2].

Scaffold for Histamine H1 Receptor Modulator Discovery

Researchers investigating novel antiemetic, antivertigo, or antiallergic agents utilize 1,4-dibenzhydrylpiperazine as a privileged scaffold for synthesizing histamine H1 receptor antagonists. The bis-benzhydryl core provides a unique lipophilic template that can be further functionalized to modulate receptor binding affinity and pharmacokinetic properties, as documented in patent literature covering substituted dibenzhydrylpiperazines [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dibenzhydrylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.